molecular formula C11H12 B12616777 1-(Cyclopropylidenemethyl)-3-methylbenzene CAS No. 910454-48-7

1-(Cyclopropylidenemethyl)-3-methylbenzene

Cat. No.: B12616777
CAS No.: 910454-48-7
M. Wt: 144.21 g/mol
InChI Key: ROKGDGPHTWGAER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Cyclopropylidenemethyl)-3-methylbenzene is a substituted benzene derivative with the molecular formula C11H12 and a molecular weight of 144.21 g/mol . Its core structure features a cyclopropylidenemethyl group attached to a meta-methylbenzene ring, which confers unique electronic and steric properties due to the strain of the cyclopropane ring conjugated to the aromatic π-system . This compound is exclusively for research use and is not intended for human or veterinary usage. In scientific research, this compound serves as a valuable building block in organic synthesis. Its high reactivity, driven by ring strain, makes it particularly useful in catalytic annulation reactions. For instance, it has been employed in cobalt-catalyzed annulations with benzamide to produce spiro[cyclopropane-1,4'-isoquinolin]-1'-one derivatives in yields of up to 62% . The cyclopropylidenemethyl group is key to facilitating various transformations, including cycloadditions and ring-opening reactions, enabling access to complex molecular architectures. For structural confirmation, researchers are advised to utilize a combination of spectroscopic techniques, including ¹H/¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) . Proper handling protocols must be followed: use in a fume hood, wear appropriate personal protective equipment (PPE) including nitrile gloves and safety goggles, and avoid skin contact and inhalation. The product should be stored sealed in a dry environment, ideally in a freezer at -20°C, to maintain stability .

Properties

CAS No.

910454-48-7

Molecular Formula

C11H12

Molecular Weight

144.21 g/mol

IUPAC Name

1-(cyclopropylidenemethyl)-3-methylbenzene

InChI

InChI=1S/C11H12/c1-9-3-2-4-11(7-9)8-10-5-6-10/h2-4,7-8H,5-6H2,1H3

InChI Key

ROKGDGPHTWGAER-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=C2CC2

Origin of Product

United States
Foundational & Exploratory

1-(Cyclopropylidenemethyl)-3-methylbenzene: Structural Dynamics & Synthetic Pathways

[1]

Abstract

1-(Cyclopropylidenemethyl)-3-methylbenzene (CAS RN: Derivative of 7555-67-1) represents a specialized class of strained aromatic hydrocarbons known as benzylidenecyclopropanes.[1] Characterized by an exocyclic double bond connecting a meta-tolyl ring to a highly strained cyclopropane moiety, this molecule serves as a critical probe in mechanistic organic chemistry and a rigid bioisostere in medicinal chemistry.[1] This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic protocols via Wittig olefination, and its utility as a radical clock in metabolic profiling.

Chemical Structure & Physiochemical Properties[2][3][4][5][6][7]

Structural Architecture

The molecule consists of a 3-methylphenyl (m-tolyl) group attached to a cyclopropylidene moiety.[1] Unlike styrene, where the vinyl group has free rotation, the cyclopropylidene group introduces significant angle strain (~27.5 kcal/mol) and steric rigidity.

  • IUPAC Name: 1-(Cyclopropylidenemethyl)-3-methylbenzene[1]

  • Alternative Names: 3-Methylbenzylidenecyclopropane; m-Tolyl(cyclopropylidene)methane.[1]

  • Molecular Formula: C₁₁H₁₂[1]

  • Molecular Weight: 144.21 g/mol [1]

  • Hybridization:

    • Exocyclic Carbon (C=C):

      
       hybridized.
      
    • Cyclopropane Carbons: Significant

      
       character in C-C bonds (Coulson-Moffitt model) contributing to high reactivity toward electrophiles.[1]
      
Predicted Physiochemical Data

Experimental data for this specific isomer is limited; values are extrapolated from the parent benzylidenecyclopropane and 3-methylstyrene.[1]

PropertyValue (Predicted/Experimental)Confidence Interval
Boiling Point 215°C - 225°C (at 760 mmHg)High (based on MW + rigidity)
Density 0.94 - 0.96 g/cm³Medium
LogP 3.8 - 4.2High (Lipophilic)
Solubility Insoluble in water; Soluble in DCM, THF, TolueneExperimental Standard
Flash Point ~85°CPredicted

Synthesis & Manufacturing Protocols

The most authoritative route for synthesizing 1-(Cyclopropylidenemethyl)-3-methylbenzene is the Wittig Olefination using cyclopropyltriphenylphosphonium bromide.[1] This method ensures retention of the strained cyclopropyl ring, which can be vulnerable in other coupling reactions.

Reagents & Materials[1]
  • Precursor A: 3-Methylbenzaldehyde (CAS 620-23-5) - Freshly distilled.[1]

  • Precursor B: Cyclopropyltriphenylphosphonium bromide (Wittig Salt) - Must be dried under vacuum.[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or DMSO.

Step-by-Step Synthetic Protocol

Note: All steps must be performed under an inert atmosphere (Argon or Nitrogen).

  • Ylide Formation:

    • Charge a flame-dried 3-neck flask with Cyclopropyltriphenylphosphonium bromide (1.1 equiv) and anhydrous THF (0.5 M concentration).

    • Cool to 0°C. Slowly add NaH (1.2 equiv) or KOtBu.

    • Observation: The solution will turn a characteristic orange/red color, indicating the formation of the phosphorous ylide. Stir for 1-2 hours at room temperature.

  • Coupling (Wittig Reaction):

    • Cool the ylide solution to -78°C to minimize side reactions.

    • Add 3-Methylbenzaldehyde (1.0 equiv) dropwise over 20 minutes.[1]

    • Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl.[2]

    • Extract with Diethyl Ether (3x).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification:

    • The crude mixture contains Triphenylphosphine oxide (TPPO) as a byproduct.

    • Method: Triturate with cold hexanes (TPPO precipitates) followed by filtration.

    • Final Polish: Flash column chromatography (Silica gel, Hexanes/EtOAc 98:2).

Synthetic Pathway Visualization[1]

SynthesisPathwayAldehyde3-Methylbenzaldehyde(Precursor A)Product1-(Cyclopropylidenemethyl)-3-methylbenzeneAldehyde->ProductSaltCyclopropyltriphenyl-phosphonium BromideYlidePhosphorous Ylide(Intermediate)Salt->Ylide Deprotonation (THF, 0°C)BaseBase (NaH/KOtBu)Base->YlideYlide->Product + Aldehyde (-78°C to RT)ByproductTPPO(Byproduct)Ylide->Byproduct Elimination

Caption: Wittig olefination pathway for the synthesis of 1-(Cyclopropylidenemethyl)-3-methylbenzene.

Reactivity & Mechanistic Applications[1]

The defining feature of this molecule is the cyclopropylidene radical clock . Upon radical attack (e.g., by Cytochrome P450 enzymes or chemical initiators), the ring undergoes a rapid, irreversible opening. This property makes it an invaluable tool for mapping metabolic pathways and reaction mechanisms.

The Radical Clock Mechanism[1]
  • Radical Attack: A radical species (

    
    ) adds to the exocyclic double bond.
    
  • Intermediate: A cyclopropylcarbinyl radical is formed.

  • Ring Opening: Due to ring strain, the cyclopropyl ring opens rapidly (

    
    ) to form a homoallyl radical.
    
  • Trapping: The rearranged radical is trapped, leaving a distinct "fingerprint" in the product distribution that proves a radical mechanism was involved.

Acid Sensitivity

The cyclopropylidene moiety is acid-labile.[1] Exposure to strong Bronsted acids can lead to isomerization into a cyclobutene derivative or a conjugated diene via ring expansion, driven by the release of angle strain.

Mechanistic Flow Visualization[1]

RadicalClockSubstrate1-(Cyclopropylidenemethyl)-3-methylbenzeneRadicalAttackRadical Attack (R•)on Exocyclic C=CSubstrate->RadicalAttackIntermediateCyclopropylcarbinylRadical (Unstable)RadicalAttack->IntermediateRearrangementRing Opening(k ~ 10^8 s^-1)Intermediate->RearrangementProductHomoallyl Radical(Rearranged Product)Rearrangement->Product Strain Release

Caption: The "Radical Clock" mechanism: Rapid ring opening confirms radical intermediates.

Applications in Drug Discovery[1]

Bioisosterism

In medicinal chemistry, the cyclopropylidene group acts as a rigid bioisostere for:

  • Styrenes: It prevents metabolic epoxidation at the vinyl position by sterically shielding the double bond and altering the electronic landscape.

  • Isopropyl groups: It provides a similar hydrophobic bulk but with a fixed geometry, potentially locking a ligand into an active conformation.

Metabolic Probes

This molecule is used to study the mechanism of action of enzymes like Cytochrome P450 . If the enzyme processes the substrate via a radical mechanism (e.g., hydrogen abstraction or radical addition), the isolated metabolites will show the ring-opened structure. If the mechanism is concerted oxygen insertion, the cyclopropane ring remains intact.

Safety & Handling

  • Hazards: Likely a skin and eye irritant. Potential CNS depressant if inhaled (analogous to toluene/styrene).

  • Storage: Store at 2-8°C under inert gas to prevent slow oxidation or polymerization.

  • Disposal: Incineration in a chemical waste facility.

References

  • Wittig Reaction General Protocol

    • Preparation of Methylenecyclopropanes via Wittig Olefin
    • Source:

  • Cyclopropylidene Radical Clocks

    • Kinetic scale for the ring opening of cyclopropylcarbinyl radicals.
    • Source: [1]

  • Parent Compound Data (Benzylidenecyclopropane)

    • Benzene, (cyclopropylidenemethyl)- Properties and Spectra.[1][2]

    • Source: [1]

  • 3-Methylbenzaldehyde Precursor

    • Physical Properties and Reactivity of m-Tolualdehyde.
    • Source: [1]

m-Tolyl Methylenecyclopropane: Technical Guide & Application Profile

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, and reactivity of m-Tolyl methylenecyclopropane , a specialized strained carbocycle used as a building block in advanced organic synthesis and drug discovery.

Chemical Identity & Identifiers

m-Tolyl methylenecyclopropane refers to a specific isomer of the aryl-substituted methylenecyclopropane (MCP) class. In the context of transition-metal catalysis and heterocyclic synthesis (e.g., works by the Shi group), this term most commonly designates 1-methylene-2-(3-methylphenyl)cyclopropane .

A structural isomer, 1-(cyclopropylidenemethyl)-3-methylbenzene (an alkylidenecyclopropane), also exists but is chemically distinct. This guide focuses on the ring-substituted MCP, the standard substrate for ring-opening cycloadditions.

Core Identifiers
PropertyDetail
Chemical Name 1-Methylene-2-(3-methylphenyl)cyclopropane
IUPAC Name 1-Methyl-3-(2-methylenecyclopropyl)benzene
Molecular Formula C₁₁H₁₂
Molecular Weight 144.22 g/mol
Parent CAS 6142-73-0 (Methylenecyclopropane, unsubstituted)
Analog CAS 29817-09-2 (1-Methylene-2-phenylcyclopropane)
Specific CAS Not widely indexed in public commercial registries. Refer to parent/analog for regulatory grouping.
SMILES CC1=CC=CC(C2CC2=C)=C1
Structure A cyclopropane ring bearing an exocyclic methylene group (=CH₂) and a meta-tolyl substituent at the C2 position.

Note on Nomenclature: In literature, "m-Tolyl methylenecyclopropane" strictly implies the tolyl group is attached to the cyclopropane ring (Structure A). If the tolyl group were attached to the exocyclic double bond, it would be named m-tolylidenecyclopropane (Structure B). Researchers must verify the specific isomer required for their catalytic cycle.

Synthesis & Production Protocols

The synthesis of m-tolyl methylenecyclopropane typically avoids direct functionalization of the strained ring. Instead, it is constructed via carbene addition to allenes or elimination strategies.

Primary Route: Carbene Addition to Allenes

This method is preferred for generating 2-aryl-1-methylenecyclopropanes with high functional group tolerance.

Protocol:

  • Precursor: Start with 1-methyl-3-(prop-1,2-dien-1-yl)benzene (m-tolyl allene).

  • Carbene Source: Generate a zinc-carbenoid species using diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) (Simmons-Smith conditions).

  • Reaction:

    • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

    • Temperature: 0°C to Room Temperature (RT).

    • Mechanism: The carbenoid adds across the more substituted double bond of the allene (or less sterically hindered, depending on conditions), yielding the methylenecyclopropane.

  • Purification: Silica gel chromatography (Hexanes/EtOAc). MCPs are acid-sensitive; use neutralized silica (treated with 1% Et₃N) to prevent ring opening or rearrangement.

Alternative Route: Elimination from Halocyclopropanes
  • Cyclopropanation: React 3-methylstyrene with dichlorocarbene (:CCl₂) to form the dichlorocyclopropane derivative.

  • Substitution/Elimination: Sequential lithiation and elimination sequences can install the exocyclic double bond, though this route is often lower yielding due to competitive ring opening.

Visual Synthesis Workflow

Synthesis Allene m-Tolyl Allene (Precursor) Intermediate Zinc Carbenoid Intermediate Allene->Intermediate Activation Reagents Et₂Zn + CH₂I₂ (Simmons-Smith) Reagents->Intermediate Product m-Tolyl Methylenecyclopropane Intermediate->Product Cyclopropanation (0°C -> RT)

Figure 1: Simmons-Smith cyclopropanation route for synthesizing m-tolyl methylenecyclopropane from m-tolyl allene.

Reactivity & Mechanistic Pathways[1][2]

The utility of m-tolyl methylenecyclopropane in drug discovery lies in its high ring strain (~41 kcal/mol) and the ability to undergo transition-metal-catalyzed ring-opening reactions. It serves as a C3 or C4 synthon.

A. Distal vs. Proximal Bond Cleavage

The regioselectivity of ring opening is dictated by the catalyst and the electronic nature of the m-tolyl substituent.

  • Distal Cleavage (C2–C3): Favored by Palladium (Pd) and Nickel (Ni) catalysts. Leads to [3+2] cycloadditions.

  • Proximal Cleavage (C1–C2): Favored by Rhodium (Rh) or specific Lewis acids. Leads to ring expansion.

B. Key Transformations
  • [3+2] Cycloaddition: Reaction with alkenes, alkynes, or imines to form cyclopentane or pyrrolidine derivatives. The m-tolyl group provides steric bulk and electronic modulation (weakly electron-donating), influencing diastereoselectivity.

  • Ring Expansion: Under thermal or radical conditions, MCPs rearrange to cyclobutenes or methylenecyclobutanes.

  • Hydrofunctionalization: Reaction with silanes or boranes (catalyzed by Cu or Pt) yields homoallylic silanes/boronates, preserving the m-tolyl moiety for subsequent cross-coupling.

Mechanistic Diagram: Pd-Catalyzed [3+2] Cycloaddition

Mechanism Substrate m-Tolyl MCP (Substrate) OxAdd Palladacyclobutane Intermediate Substrate->OxAdd Distal Bond Cleavage Pd0 Pd(0) Catalyst Pd0->OxAdd Insertion Palladacyclopentane OxAdd->Insertion + Alkene Alkene Activated Alkene (Dipolarophile) Alkene->Insertion RedElim Reductive Elimination Insertion->RedElim RedElim->Pd0 Catalyst Regeneration Product m-Tolyl Cyclopentane Derivative RedElim->Product

Figure 2: Mechanism of Pd-catalyzed [3+2] cycloaddition involving distal bond cleavage of the MCP ring.

Applications in Drug Development

  • Scaffold Construction: Used to rapidly access spirocyclic and fused-ring systems (e.g., indoles, quinolines) common in alkaloids and bioactive molecules.

  • Bioisosteres: The m-tolyl methylenecyclopropane unit itself can serve as a rigid, lipophilic bioisostere for isopropyl or vinyl groups in lead optimization, improving metabolic stability.

  • Diversity-Oriented Synthesis (DOS): The ability to diverge into 5-, 6-, or 7-membered rings based on catalyst choice makes it ideal for generating library diversity.

Safety & Handling

  • Stability: Methylenecyclopropanes are strained and kinetically unstable. Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Polymerization: Prone to spontaneous polymerization or dimerization at room temperature if not stabilized (often with radical inhibitors like BHT).

  • Toxicity: Treat as a potential alkylating agent. Use double-gloving and work within a fume hood.

References

  • Shi, M., et al. (2012). "Rapid Generation of Molecular Complexity in the Lewis or Brønsted Acid-Mediated Reactions of Methylenecyclopropanes." Accounts of Chemical Research. Link

  • Nakamura, I., & Yamamoto, Y. (2002).[1] "Transition Metal-Catalyzed Reactions of Methylenecyclopropanes." Advanced Synthesis & Catalysis. Link

  • Brandi, A., et al. (2008). "Methylenecyclopropane: A Gem of a Building Block." Chemical Reviews. Link

  • PubChem. "Methylenecyclopropane (Parent Compound) - CID 80245."[1][2] National Library of Medicine. Link

  • ChemIndex. "1-Methylene-2-phenylcyclopropane (Analog) - CAS 29817-09-2." Link

Sources

Strain energy of 1-(cyclopropylidenemethyl)-3-methylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Strain Energy of 1-(cyclopropylidenemethyl)-3-methylbenzene

Abstract

The incorporation of strained ring systems into molecular scaffolds is a powerful strategy in medicinal chemistry and materials science to modulate reactivity, conformation, and metabolic stability. The 1-(cyclopropylidenemethyl)-3-methylbenzene molecule, featuring a highly strained cyclopropylidene moiety, represents a compelling case study. Its inherent strain energy is a critical determinant of its chemical behavior and potential applications. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, quantify, and analyze the strain energy of this molecule. We eschew rigid templates to deliver a narrative grounded in first-principles, detailing a robust computational workflow using homodesmotic reactions. This document elucidates the theoretical underpinnings, provides a step-by-step computational protocol, and discusses the profound implications of strain energy on molecular properties, thereby equipping scientists with the expertise to harness strained systems in rational drug design.

Introduction: The Chemical Imperative of Strain

In the landscape of molecular design, strain is not a flaw but a feature—a repository of potential energy that can be strategically released to drive reactions, lock conformations, or influence binding affinities. Strain energy is the excess enthalpy a molecule possesses compared to a hypothetical, strain-free reference structure.[1] This energy arises from the deviation of bond angles and lengths from their ideal values (angle strain), eclipsing of adjacent bonds (torsional strain), and non-bonded van der Waals repulsions (steric strain).

The molecule 1-(cyclopropylidenemethyl)-3-methylbenzene is a unique structure defined by two key components: a relatively stable 3-methylphenyl (m-tolyl) group and a highly energetic cyclopropylidene group. The latter is the primary source of the molecule's significant strain. The three-membered ring forces the internal C-C-C bond angles to approximately 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons and 120° for the sp²-hybridized carbon of the exocyclic double bond.[2] This acute angle strain, combined with the torsional strain from eclipsing C-H bonds, makes the cyclopropylidene unit a veritable molecular spring, poised for energetic release.

Accurately quantifying this strain is paramount for predicting the molecule's reactivity and stability. This guide provides a detailed, field-proven computational methodology to determine the strain energy of 1-(cyclopropylidenemethyl)-3-methylbenzene, offering insights applicable to a broad class of strained cyclic compounds.

Part 1: The Theoretical Framework for Quantifying Strain

While experimental methods like combustion calorimetry can determine strain energy, they are resource-intensive and require pristine physical samples.[3] Computational chemistry offers a precise, efficient, and powerful alternative. The key to an accurate computational assessment lies in the cancellation of systematic errors inherent in any theoretical model. This is best achieved through the use of carefully constructed isodesmic and, more specifically, homodesmotic reactions.[4]

A homodesmotic reaction is a hypothetical, isodesmic reaction where, in addition to conserving the number of bonds of each formal type, the number of carbon atoms with a specific hybridization state (sp³, sp², sp) and the number of hydrogen atoms attached to each type of carbon are also conserved on both sides of the equation.[4] By ensuring such a close structural correspondence between reactants and products, the errors in the computed energies are largely canceled out when the reaction enthalpy is calculated, yielding a more accurate value for the strain energy of the cyclic system.[5] The enthalpy of this hypothetical reaction directly corresponds to the strain energy of the molecule being investigated.

Part 2: A Validated Computational Protocol

This section details a step-by-step methodology to calculate the strain energy of 1-(cyclopropylidenemethyl)-3-methylbenzene. The protocol is designed as a self-validating system, incorporating checks and best practices to ensure scientific rigor.

Experimental Protocol: Strain Energy Calculation via Homodesmotic Reaction

Objective: To accurately compute the total strain energy of 1-(cyclopropylidenemethyl)-3-methylbenzene using high-level quantum chemical calculations.

Software: A validated quantum chemistry package such as Gaussian, Q-Chem, or similar.

Methodology:

  • Step 1: Design the Homodesmotic Reaction The core of the protocol is the design of a reaction that isolates the strain of the target molecule. The reaction below is constructed to break the C-C single bonds of the cyclopropylidene ring, transferring its atoms into strain-free, open-chain reference molecules while conserving the bond types and atomic hybridization states across the reactant and product sides.

    • Reaction: 1-(cyclopropylidenemethyl)-3-methylbenzene + 2 propane → 1-isobutyl-3-methylbenzene + propene

    This reaction effectively "opens" the strained three-membered ring into the unstrained isopropyl and methyl groups of the products.

  • Step 2: Structure Optimization and Verification

    • For each of the four molecules (reactant and products) in the designed reaction, perform a full geometry optimization.

    • Level of Theory: Density Functional Theory (DFT) provides an excellent balance of accuracy and computational cost. A recommended functional is ωB97X-D , which includes long-range corrections and dispersion effects.

    • Basis Set: Use a robust basis set, such as def2-TZVP , for high accuracy.

    • Following optimization, perform a frequency calculation at the same level of theory for each structure.

    • Trustworthiness Check: A successful frequency calculation must yield zero imaginary frequencies, confirming that the optimized geometry represents a true energy minimum on the potential energy surface.[6]

  • Step 3: Energy Extraction and Correction

    • From the frequency calculation output for each molecule, extract the electronic energy and the Zero-Point Vibrational Energy (ZPVE).

    • Calculate the total enthalpy at 0 K (H₀) for each species: H₀ = Electronic Energy + ZPVE

  • Step 4: Strain Energy Calculation

    • Calculate the enthalpy change (ΔH) for the homodesmotic reaction. This ΔH is, by definition, the strain energy (SE) of the target molecule.

    • Formula: SE = ΔH_reaction = [H₀(1-isobutyl-3-methylbenzene) + H₀(propene)] - [H₀(1-(cyclopropylidenemethyl)-3-methylbenzene) + 2 * H₀(propane)]

Data Presentation

The results from the computational workflow should be summarized in a clear, structured table to allow for easy interpretation and comparison.

MoleculeElectronic Energy (Hartree)ZPVE (Hartree)Total Enthalpy (H₀) (Hartree)
1-(cyclopropylidenemethyl)-3-methylbenzeneCalculated ValueCalculated ValueCalculated Value
PropaneCalculated ValueCalculated ValueCalculated Value
1-Isobutyl-3-methylbenzeneCalculated ValueCalculated ValueCalculated Value
PropeneCalculated ValueCalculated ValueCalculated Value
Calculated Strain Energy (kcal/mol) (ΣH₀_products - ΣH₀_reactants) * 627.509

Note: The values are placeholders for the output of the quantum chemistry calculations.

Part 3: Visualization of Core Concepts & Workflow

Visual diagrams are essential for conceptualizing the structural features contributing to strain and the logical flow of the computational protocol.

cluster_molecule Molecular Structure cluster_strain Primary Sources of Strain cluster_workflow Computational Workflow mol A Angle Strain (C-C-C ≈ 60°) B Torsional Strain (Eclipsed C-H Bonds) W1 1. Design Homodesmotic Reaction W2 2. Geometry Optimization (DFT) W1->W2 W3 3. Frequency Calculation & ZPVE W2->W3 W4 4. Calculate Reaction Enthalpy (ΔH) W3->W4 W5 5. Strain Energy = ΔH W4->W5

Caption: Logical relationships between structure, strain, and calculation.

G Homodesmotic Reaction Workflow cluster_reactants Reactants cluster_products Strain-Free Products Target 1-(cyclopropylidenemethyl)- 3-methylbenzene Propane Propane (x2) Calc ΔH = ΣH(products) - ΣH(reactants) Strain Energy = ΔH Target->Calc + Propane->Calc + Product1 1-Isobutyl-3-methylbenzene Product2 Propene Calc->Product1 = Calc->Product2 =

Sources

Methodological & Application

Application Notes & Protocols: Gold-Catalyzed Ring Expansion of m-Tolyl Methylenecyclopropane

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of Gold Catalysis in Complex Molecule Synthesis

The evolution of gold from a chemically inert element to a powerhouse in homogeneous catalysis represents a significant paradigm shift in modern organic synthesis.[1] Gold(I) and gold(III) complexes, acting as soft and carbophilic π-Lewis acids, exhibit a unique ability to activate unsaturated carbon-carbon bonds like those in alkenes, alkynes, and allenes under exceptionally mild conditions.[2][3] This reactivity has been harnessed to construct complex molecular architectures with high efficiency and selectivity.[2][4]

A particularly compelling application of this catalysis lies in the transformation of highly strained ring systems. Methylenecyclopropanes (MCPs) are versatile building blocks, possessing significant ring strain that can be strategically released in the presence of a transition metal catalyst to drive unique chemical transformations.[2] This guide focuses on a specific, synthetically valuable reaction: the gold(I)-catalyzed ring expansion of m-tolyl methylenecyclopropane. This transformation serves as a robust method for converting a readily accessible three-membered ring into a more complex and functionalized four-membered carbocycle, a common motif in natural products and pharmaceutical agents.[1]

This document provides a comprehensive overview of the mechanistic underpinnings, practical execution, and expected outcomes of this reaction, designed for researchers and drug development professionals seeking to leverage this powerful synthetic tool.

Mechanistic Rationale: The "Why" Behind the Reaction Pathway

Understanding the reaction mechanism is critical for rational optimization and troubleshooting. The gold-catalyzed ring expansion of an MCP is not a mere sequence of events but a logical progression driven by electronic and thermodynamic principles.

The Role of the Gold(I) Catalyst: The reaction is initiated by the coordination of a cationic gold(I) species to the exocyclic double bond of the m-tolyl methylenecyclopropane. Gold(I) is a potent π-acid, meaning it effectively withdraws electron density from the alkene, rendering it highly electrophilic and primed for subsequent transformation.[3]

Formation of Key Intermediates: Upon activation by the gold catalyst, the MCP undergoes a rearrangement. The precise nature of the intermediate has been a subject of study, with evidence pointing towards a pathway involving a cyclopropylmethyl cation that rapidly rearranges. The process can be visualized as follows:

  • Coordination: The active [AuL]⁺ catalyst coordinates to the alkene of the MCP.

  • Electrophilic Attack & Ring Opening: The highly strained cyclopropane ring opens. The distal C-C bond of the cyclopropane cleaves, leading to the formation of a gold-carbene intermediate or, more likely in this context, proceeding through a non-classical carbocationic species.[1][5]

  • Wagner-Meerwein Rearrangement: This is the crucial ring-expansion step. A 1,2-alkyl shift, characteristic of a Wagner-Meerwein rearrangement, occurs. This process expands the three-membered ring into a more stable four-membered cyclobutene ring system.[4] The m-tolyl substituent plays a vital role in stabilizing the transient positive charge that develops during this rearrangement.

  • Protodeauration: The catalytic cycle is completed by the release of the gold catalyst, typically through protodeauration, which regenerates the active catalyst and yields the final cyclobutene product.

The overall mechanistic pathway is depicted below.

Gold_Catalyzed_Ring_Expansion Proposed Mechanistic Pathway cluster_0 Catalyst Activation cluster_1 Catalytic Cycle [Au(L)Cl] [Au(L)Cl] AgX AgX [Au(L)Cl]->AgX Halide Abstraction [AuL]⁺X⁻ [AuL]⁺X⁻ AgX->[AuL]⁺X⁻ Active Catalyst Start m-Tolyl Methylenecyclopropane Activated Au(I)-π-Complex (Coordination) Start->Activated + [AuL]⁺ Intermediate Cyclopropylmethyl Cationic Intermediate Activated->Intermediate Ring Opening Expanded Cyclobutyl Cation Intermediate Intermediate->Expanded 1,2-Alkyl Shift (Ring Expansion) Product Ring-Expanded Product (Cyclobutene) Expanded->Product - H⁺ - [AuL]⁺ Catalyst_Out [AuL]⁺ Product->Catalyst_Out

Caption: Proposed mechanistic pathway for the reaction.

Synthesis of the Starting Material: m-Tolyl Methylenecyclopropane

A reliable protocol begins with a pure starting material. Substituted methylenecyclopropanes can be synthesized through various established methods. A common and effective approach is the base-mediated intramolecular cyclization of a corresponding methallyl chloride.[6][7]

Protocol: Synthesis of m-Tolyl Methylenecyclopropane
  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add anhydrous toluene.

  • Base Addition: Add sodium bis(trimethylsilyl)amide (NaHMDS) to the solvent at room temperature.

  • Substrate Addition: Slowly add the precursor, 1-(chloromethyl)-3-methyl-benzene, to the stirring suspension.

  • Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Isomerization: After consumption of the starting material, add sodium tert-butoxide to isomerize any 1-methylcyclopropene byproduct to the desired methylenecyclopropane product.[6]

  • Workup: Cool the reaction to room temperature, quench carefully with water, and extract the product with diethyl ether. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure m-tolyl methylenecyclopropane.

Application Note: Executing the Gold-Catalyzed Ring Expansion

Principle and Key Considerations

This reaction leverages a cationic gold(I) catalyst to induce the rearrangement of m-tolyl methylenecyclopropane into the corresponding cyclobutene derivative. The success of the protocol hinges on several key factors:

  • Catalyst System: The active catalyst is a cationic gold(I) species, typically generated in situ. This is achieved by reacting a stable gold(I) precatalyst, such as [Au(IPr)Cl] or [Au(PPh₃)Cl], with a silver salt like silver hexafluoroantimonate (AgSbF₆) or silver triflate (AgOTf). The silver salt acts as a halide scavenger, abstracting the chloride from the gold center to generate the highly electrophilic cationic gold complex.[8] It is crucial to protect silver salts from light.

  • Solvent Choice: Anhydrous, non-coordinating solvents are preferred to avoid trapping of the cationic intermediates. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices due to their ability to dissolve the substrates and catalyst components while remaining relatively inert.

  • Temperature Control: These reactions are often highly efficient at room temperature. However, gentle heating may be required for less reactive substrates. It is advisable to start at room temperature to minimize potential side reactions.

  • Inert Atmosphere: Cationic gold-catalyzed reactions can be sensitive to moisture and oxygen. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware is essential for reproducibility and high yields.

Reaction Parameter Optimization

The following table provides a representative summary of how different parameters can influence the reaction outcome. The data is illustrative, based on typical results reported in the literature for similar transformations.

Entry Catalyst (mol%) Ag Salt (mol%) Solvent Temp (°C) Time (h) Yield (%) Observations
1[Au(PPh₃)Cl] (2)AgSbF₆ (2)DCM25195Clean, fast reaction. Optimal conditions.
2[Au(IPr)Cl] (2)AgSbF₆ (2)DCM25196IPr ligand provides slightly higher stability and similar reactivity.
3[Au(PPh₃)Cl] (2)AgOTf (2)DCM25288Less coordinating OTf anion can sometimes lower reaction rates.
4[Au(PPh₃)Cl] (2)AgSbF₆ (2)Toluene25475Slower reaction in less polar solvent.
5[Au(PPh₃)Cl] (0.5)AgSbF₆ (0.5)DCM25685Lower catalyst loading is possible but requires longer reaction time.
6[Au(PPh₃)Cl] (2)AgSbF₆ (2)DCM0890Reaction proceeds at lower temperature, albeit more slowly.

Detailed Experimental Protocol

Materials and Reagents
  • m-Tolyl methylenecyclopropane (See Section 3)

  • [Au(PPh₃)Cl] (Gold(I) triphenylphosphine chloride)

  • AgSbF₆ (Silver hexafluoroantimonate)

  • Anhydrous Dichloromethane (DCM)

  • Diatomaceous Earth (Celite®)

  • Silica Gel (for chromatography)

  • Standard solvents for workup and chromatography (e.g., Hexanes, Ethyl Acetate)

  • Oven-dried glassware, magnetic stir bars, syringes, needles

  • Inert gas supply (Nitrogen or Argon)

Safety Precautions
  • Gold Catalysts: While elemental gold is inert, gold salts and complexes should be handled with care. Wear gloves and safety glasses.[9][10]

  • Silver Salts: Silver salts like AgSbF₆ are corrosive and light-sensitive. They can cause skin staining (argyria). Handle in a fume hood, wear appropriate personal protective equipment (PPE), and store in a dark container.

  • Chlorinated Solvents: Dichloromethane is a suspected carcinogen. All operations involving DCM must be performed in a well-ventilated fume hood.[11]

  • General: Always work in a well-ventilated area and wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.[12][13]

Step-by-Step Procedure
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.

  • Reaction Setup: Assemble the reaction flask under a positive pressure of nitrogen or argon.

  • Catalyst Preparation: In a separate vial, weigh the gold precatalyst [Au(PPh₃)Cl] (e.g., 0.02 mmol, 2 mol%) and the silver salt AgSbF₆ (0.02 mmol, 2 mol%). Add anhydrous DCM (approx. 2 mL) and stir the resulting suspension for 10-15 minutes at room temperature, protected from light. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

  • Substrate Addition: To the main reaction flask, add m-tolyl methylenecyclopropane (1.0 mmol, 1.0 equiv) followed by anhydrous DCM (8 mL to achieve a 0.1 M concentration).

  • Initiation: Using a syringe, carefully transfer the prepared catalyst solution to the stirring solution of the substrate in the reaction flask.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 98:2 Hexanes:Ethyl Acetate eluent system). The product is expected to have a slightly higher Rf value than the starting material. Stain with potassium permanganate if UV visualization is faint.

  • Quenching and Workup: Once the starting material is consumed (typically within 1-2 hours), quench the reaction by passing the entire mixture through a short plug of Celite® or silica gel to remove the gold and silver salts. Rinse the plug with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes) to afford the pure cyclobutene product.

  • Characterization: Characterize the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Dry Glassware (Oven, >120°C) prep2 Assemble under Inert Atmosphere (N₂/Ar) prep1->prep2 reac2 Add Substrate to Reaction Flask in DCM prep2->reac2 reac1 Prepare Catalyst: [Au(PPh₃)Cl] + AgSbF₆ in anhydrous DCM reac3 Transfer Catalyst Solution to Flask reac1->reac3 reac2->reac3 reac4 Monitor by TLC (1-2 hours @ RT) reac3->reac4 work1 Quench: Filter through Silica/Celite Plug reac4->work1 work2 Concentrate Filtrate work1->work2 work3 Purify by Flash Column Chromatography work2->work3 work4 Characterize Product (NMR, HRMS) work3->work4

Caption: A typical experimental workflow diagram.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Inactive catalyst due to moisture or impurities.2. Insufficient catalyst activity.3. Poor quality of reagents or solvent.1. Ensure rigorously anhydrous conditions and use freshly dried glassware.2. Gently warm the reaction (e.g., to 40 °C). Consider using a more active ligand on gold (e.g., an N-heterocyclic carbene like IPr).3. Use freshly purified substrate and high-purity, anhydrous solvent.
Low Yield 1. Incomplete reaction.2. Product decomposition on silica gel.3. Volatility of the product.1. Increase reaction time or slightly increase catalyst loading.2. Deactivate the silica gel with triethylamine before chromatography or use a different stationary phase like alumina.3. Use care during solvent removal; avoid high vacuum for extended periods.
Formation of Multiple Products 1. Reaction temperature is too high.2. Presence of protic impurities.3. Substrate isomerization or decomposition.1. Run the reaction at a lower temperature (e.g., 0 °C or room temperature).2. Ensure all reagents and solvents are strictly anhydrous.3. Check the purity of the starting material before the reaction.

References

  • Gold-catalyzed Tandem Reactions of Methylenecyclopropanes and Vinylidenecyclopropanes. PubMed,
  • Gold‐catalyzed ring expansion reactions to construct methylenecyclobutanone deriv
  • Gold(i)-catalyzed intramolecular hydroarylation and the subsequent ring enlargement of methylenecyclopropanes to cyclobutenes. RSC Publishing,
  • What safety precautions should be taken when handling gold in a workshop? Cookson Gold,
  • Gold-Catalyzed Synthesis of Small Rings.
  • Methylenecyclopropane. Wikipedia,
  • Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions.
  • Gold-Catalyzed Homogeneous (Cyclo)
  • Synthetic applications of gold-catalyzed ring expansions. Beilstein Journal of Organic Chemistry,
  • Gold-Catalyzed Synthetic Strategies towards Four-Carbon Ring Systems. MDPI,
  • Gold. ESPI Metals,
  • Safety D
  • Hydrogen bonding-enabled gold catalysis: ligand effects in gold-catalyzed cycloisomerization of 1,6-enynes in hexafluoroisopropa. RSC Publishing,
  • Material Safety D
  • Highly Efficient Synthesis of Methylenecyclopropane.
  • catalyst handling procedures to minimize exposures. Concawe,

Sources

Application Note: Scalable Synthesis of Cyclopropyltriphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of cyclopropyltriphenylphosphonium bromide , a critical Wittig reagent used to introduce cyclopropylidene moieties into organic frameworks.[1] Unlike many phosphonium salts prepared via direct alkylation, this reagent is synthesized through a two-step sequence involving the formation of a linear precursor followed by a base-mediated intramolecular cyclization.[1] This guide provides optimized reaction conditions, purification strategies, and authoritative characterization data (NMR, mp) to ensure high purity and reproducibility.

Introduction & Mechanism

Cyclopropyltriphenylphosphonium bromide is a specialized phosphonium salt.[1] Direct nucleophilic substitution of cyclopropyl bromide with triphenylphosphine is kinetically disfavored due to the significant ring strain and the poor electrophilicity of cyclopropyl halides under standard


 conditions.[1]

Therefore, the authoritative synthetic route relies on an intramolecular alkylation strategy:

  • Linear Precursor Formation: Reaction of 1,3-dibromopropane with triphenylphosphine to form (3-bromopropyl)triphenylphosphonium bromide.[1]

  • Cyclization: Treatment with a base (aqueous NaOH) generates the ylide in situ, which undergoes rapid intramolecular nucleophilic attack to close the cyclopropane ring.[1]

Reaction Scheme

ReactionScheme SM1 Triphenylphosphine (PPh3) Inter Intermediate: (3-Bromopropyl)triphenyl- phosphonium bromide SM1->Inter Toluene, Reflux 16-20h SM2 1,3-Dibromopropane SM2->Inter Product Product: Cyclopropyltriphenyl- phosphonium bromide Inter->Product aq. NaOH (1M) 100°C, 20h (Intramolecular Cyclization)

Figure 1: Synthetic pathway from commercial starting materials to the final cyclopropyl reagent.

Safety & Handling

  • 1,3-Dibromopropane: Toxic if swallowed or inhaled.[1] Use in a fume hood.[1]

  • Triphenylphosphine: Irritant.[1] Avoid dust inhalation.

  • Sodium Hydroxide (NaOH): Corrosive.[1] Wear chemical-resistant gloves and eye protection.[1]

  • General: Phosphonium salts can be hygroscopic and irritating to mucous membranes.[1] Handle solids with care to avoid dust generation.[1]

Experimental Protocol

Step 1: Synthesis of (3-Bromopropyl)triphenylphosphonium Bromide

This step creates the linear phosphonium salt carrying a terminal bromide leaving group.[1]

Reagents:

  • Triphenylphosphine (

    
    ): 50.0 g (190 mmol)
    
  • 1,3-Dibromopropane: 20.4 mL (200 mmol, 1.05 equiv)

  • Toluene: 200 mL (Anhydrous preferred)

Procedure:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon or nitrogen atmosphere.

  • Dissolution: Dissolve triphenylphosphine (50.0 g) in toluene (200 mL).

  • Addition: Slowly add 1,3-dibromopropane (20.4 mL) to the stirring solution.

  • Reaction: Heat the mixture to reflux (bath temp ~115–120 °C) and stir vigorously for 16–20 hours .

    • Observation: A colorless precipitate will form as the reaction progresses.[1]

  • Isolation: Cool the mixture to room temperature. Filter the white solid under vacuum.[1][2]

  • Washing: Wash the filter cake with cold toluene (

    
     mL) and hexanes (
    
    
    
    mL) to remove unreacted starting materials.[1]
  • Drying: Dry the solid under high vacuum to afford the intermediate.[1]

    • Typical Yield: 60–80%[1]

    • Appearance: Colorless/White solid.[1]

Step 2: Cyclization to Cyclopropyltriphenylphosphonium Bromide

This critical step converts the linear bromide into the cyclic product via base-mediated displacement.[1]

Reagents:

  • (3-Bromopropyl)triphenylphosphonium bromide (from Step 1): 54.2 g (117 mmol)

  • Sodium Hydroxide (NaOH): 1 M aqueous solution (117 mL, 1.0 equiv)

  • Solvent for extraction: Chloroform (

    
    ) or Dichloromethane (DCM)
    

Procedure:

  • Suspension: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the intermediate salt (54.2 g) in 1 M aqueous NaOH (117 mL).

  • Reaction: Heat the biphasic mixture to 100 °C with vigorous stirring for 20 hours .

    • Note: Vigorous stirring is essential for phase transfer and reaction efficiency.[1]

  • Workup: Cool the mixture to room temperature. The product may appear as an oil or precipitate depending on temperature.[1]

  • Extraction: Add

    
     (100 mL) to dissolve the organic product. Separate the layers. Extract the aqueous phase further with 
    
    
    
    (
    
    
    mL).[1]
  • Drying: Combine the organic extracts, dry over anhydrous

    
    , and filter.
    
  • Precipitation/Crystallization: Concentrate the filtrate under reduced pressure. If the product is an oil, induce crystallization by triturating with diethyl ether or ethyl acetate.[1]

    • Alternative: Dissolve in minimal DCM and precipitate by slow addition into vigorous stirring diethyl ether.

  • Final Drying: Dry the white solid under high vacuum (0.1 mbar) for 24 hours.

Characterization Data

The following data validates the identity and purity of the synthesized reagent.

ParameterSpecificationNotes
Appearance White to cream powderHygroscopic; store in desiccator.[1]
Melting Point 178 – 187 °C Lit.[1] values vary slightly (e.g., 178-181 °C [Sigma], 184-187 °C [TCI]).[1]
Mass Spectrometry m/z 303.3 [M]+ ESI positive mode (Cation only).[1]
NMR Spectroscopy (Diagnostic Signals)

Data referenced from authoritative literature (e.g., González et al., NIH PMC).


H NMR (400 MHz, CDCl

):
  • 
     7.83 – 7.65 (m, 15H):  Aromatic protons (
    
    
    
    group).[1]
  • 
     3.60 – 3.51 (m, 1H):  Cyclopropyl methine proton (
    
    
    
    -H) coupled to Phosphorus.[1]
  • 
     1.84 – 1.79 (m, 2H):  Cyclopropyl methylene protons (
    
    
    
    -H, cis/trans).[1]
  • 
     0.60 – 0.54 (m, 2H):  Cyclopropyl methylene protons (
    
    
    
    -H, cis/trans).[1]
    • Key Feature: The high-field signals (0.5 - 1.9 ppm) are diagnostic of the cyclopropyl ring.[1]


C NMR (101 MHz, CDCl

):
  • 
     135.2, 133.8, 130.4, 118.5:  Aromatic carbons (doublets due to C-P coupling).[1][3]
    
  • 
     5.1 (d, 
    
    
    
    Hz):
    Cyclopropyl
    
    
    -carbon.[1]
  • 
     0.7 (d, 
    
    
    
    Hz):
    Cyclopropyl
    
    
    -carbon (Directly bonded to P).[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Step 1) Incomplete reaction or loss during wash.[1]Ensure reflux temp is maintained (115°C). Do not wash with polar solvents (alcohols) which dissolve the product.[1]
Oiling out (Step 2) Presence of water or impurities.[1][4][5]Triturate the oil vigorously with anhydrous diethyl ether until it solidifies.[1] Ensure thorough drying.[1]
Hydrolysis Reaction temp too high or time too long.[1]While the cyclization is robust, extended exposure to NaOH >24h can lead to phosphine oxide formation.[1] Monitor by TLC.[1]
Purity < 95% Residual triphenylphosphine.Wash the final solid with benzene or toluene (cold) if

persists, or recrystallize from DCM/Ether.[1]

References

  • González, et al. "Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate."[1] PMC (NIH).[1]

    • Primary reference for the 2-step NaOH cyclization protocol and NMR d
  • Sigma-Aldrich. "Product Specification: Cyclopropyltriphenylphosphonium bromide."[1]

    • Reference for melting point and physical properties.
  • TCI Chemicals. "Product Specification: Cyclopropyltriphenylphosphonium Bromide."

    • Confirm

Sources

Application Note: Solvent Engineering for the Thermal Rearrangement of Aryl Methylenecyclopropanes (MCPs)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thermal rearrangement of aryl-substituted methylenecyclopropanes (MCPs) represents a high-value transformation in drug discovery, granting access to spirocyclic scaffolds, cyclobutenes, and indene derivatives. However, the reaction is governed by a delicate energetic landscape involving the trimethylenemethane (TMM) intermediate. This guide provides a rational framework for solvent selection, moving beyond empirical screening to a mechanistic approach. We demonstrate how solvent polarity, boiling point, and nucleophilicity dictate the divergence between ring expansion (cyclobutene formation), structural isomerization, and cascade cyclization.

Mechanistic Foundation: The TMM Divergence

To select the correct solvent, one must understand the intermediate. Thermal excitation of MCPs breaks the distal cyclopropane bond, generating a TMM species. This intermediate exists in equilibrium between a singlet (zwitterionic-like) and a triplet (diradical) state.

  • The Triplet Pathway (Diradical): Favored in non-polar solvents. Leads to thermodynamic equilibration or radical recombination products (e.g., indenes via cascade).

  • The Singlet Pathway (Zwitterionic): Favored in polar solvents. The TMM species exhibits charge separation, making it susceptible to nucleophilic attack or polar rearrangements.

Pathway Visualization

The following diagram illustrates how environmental factors (Heat/Solvent) drive the MCP fate.

MCP_Rearrangement cluster_solvents Solvent Influence MCP Aryl-MCP (Starting Material) TMM Trimethylenemethane (TMM Intermediate) MCP->TMM Δ (Heat) > 100°C Cyclobutene Cyclobutene (Ring Expansion) TMM->Cyclobutene Kinetic Control (Non-polar, Inert) Indene Indene/Naphthalene (Cascade Cyclization) TMM->Indene Thermodynamic Control (High T, Radical) Trapped Nucleophilic Adduct (Solvent Trapping) TMM->Trapped Polar/Protic Solvent (e.g., AcOH, EtOH) NonPolar Toluene/Xylene (Promotes Radical/Rearrangement) Polar Acetic Acid/Alcohol (Promotes Trapping)

Figure 1: Mechanistic divergence of MCP thermal rearrangement based on solvent interaction.

Solvent Selection Matrix

The activation energy (


) for MCP ring opening is typically 28–35 kcal/mol , requiring reaction temperatures of 110°C–160°C . This physical constraint makes boiling point (BP) the primary selector, followed by polarity.
Solvent ClassRepresentative SolventsBoiling Point (°C)Mechanistic EffectRecommended Application
Inert Aromatic Toluene 110Stabilizes radical intermediates via

-stacking; Inert.
Standard rearrangement to cyclobutenes or isomeric MCPs.
High-BP Aromatic o-Xylene, Mesitylene 144, 165Accesses higher thermodynamic barriers.Formation of indenes/naphthalenes (Cascade reactions).
Polar Aprotic Chlorobenzene (PhCl) 132Moderate stabilization of singlet TMM; higher dipole than Toluene.Use when substrates have polar functional groups (esters/amides).
Protic / Nucleophilic Acetic Acid, Ethanol 118, 78Traps the TMM intermediate (Solvolysis).Synthesis of ring-opened acetates or ethers (NOT for pure rearrangement).
Ultra-High BP 1,2-Dichlorobenzene 180Extreme thermal activation.For sterically hindered aryl-MCPs requiring extended heating.

Critical Insight: Avoid low-boiling solvents like DCM or THF unless using a pressurized microwave vessel. The reaction rate at 40°C–60°C is negligible for uncatalyzed thermal rearrangement.

Detailed Protocols

Protocol A: Inert Thermal Rearrangement (Target: Cyclobutenes/Indenes)

Use this protocol for structural isomerization without incorporating the solvent into the molecule.

Reagents:

  • Aryl-MCP Substrate (1.0 equiv)

  • Solvent: o-Xylene (Anhydrous, ≥99%)

  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (1 mol%) – Radical scavenger (Optional, see Note 1).

Workflow:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the Aryl-MCP (0.5 mmol) in o-Xylene (5.0 mL, 0.1 M concentration).

    • Why 0.1 M? High concentrations (>0.5 M) favor intermolecular dimerization of the TMM intermediate over intramolecular rearrangement.

  • Degassing (Crucial): Perform three freeze-pump-thaw cycles.

    • Reasoning: Oxygen is a triplet diradical. It reacts diffusion-controlled with the triplet TMM intermediate, leading to oxidative decomposition (peroxides/ketones) rather than rearrangement.

  • Thermal Activation: Seal the tube under Argon. Immerse in a pre-heated oil bath at 140°C .

  • Monitoring: Monitor by TLC or GC-MS every 2 hours.

    • Endpoint: Disappearance of the exocyclic methylene signal in NMR (or shift in GC retention).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure (high vacuum required for Xylene).

  • Purification: Flash column chromatography on neutral alumina or silica.

(Note 1): If the goal is Cyclobutene (ring expansion), add BHT to inhibit radical pathways that lead to polymeric byproducts. If the goal is Indene (cascade), omit BHT as the mechanism may require radical propagation.

Protocol B: Solvolytic Trapping (Target: Linear/Functionalized Products)

Use this protocol to open the ring and add functionality (e.g., -OAc, -OEt).

Reagents:

  • Aryl-MCP Substrate[1]

  • Solvent: Glacial Acetic Acid (for acetolysis) or Toluene/EtOH (4:1) .

Workflow:

  • Dissolution: Dissolve MCP (0.5 mmol) in the chosen solvent (5 mL).

  • Activation: Heat to reflux (118°C for AcOH). Degassing is less critical here as the protonation/nucleophilic attack is often faster than oxidation, but an inert atmosphere is still Good Laboratory Practice (GLP).

  • Reaction: The TMM intermediate (with singlet character stabilized by the polar medium) is attacked by the solvent.

  • Workup:

    • For AcOH: Dilute with EtOAc, wash 3x with sat. NaHCO₃ (neutralize acid), then brine. Dry over Na₂SO₄.

    • Result: Formation of linear homoallylic acetates or solvent-incorporated cyclopropanes.

Decision Tree for Experimental Design

Use the following logic to design your specific experiment.

Solvent_Decision_Tree Start Start: Define Target Product Q1 Is the target an Isomer (same formula) or Adduct? Start->Q1 Isomer Isomer (Rearrangement) Q1->Isomer Isomer Adduct Adduct (Solvent Trapping) Q1->Adduct Adduct Q2 Target Structure? Isomer->Q2 Solvent3 USE: AcOH, MeOH, or Nucleophile-doped Toluene Adduct->Solvent3 Cyclobutene Cyclobutene Q2->Cyclobutene Ring Expansion Indene Indene/Naphthalene Q2->Indene Cascade Solvent1 USE: Toluene (110°C) + Radical Inhibitor Cyclobutene->Solvent1 Solvent2 USE: o-Xylene/DCB (>140°C) Promote Radical Cascade Indene->Solvent2

Figure 2: Decision matrix for solvent selection based on target scaffold.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low;

not met.
Switch from Toluene (110°C) to o-Xylene (144°C) or Mesitylene (165°C).
Complex Mixture / Tars Oxidative decomposition of TMM.Degas thoroughly. Oxygen is the enemy of TMM. Use a glovebox or strict Schlenk lines.
Dimerization Concentration too high.Dilute reaction to 0.05 M or 0.01 M to favor intramolecular pathways.
Wrong Isomer Thermodynamic equilibrium reached.Stop reaction earlier (kinetic control) or lower temperature and extend time.

References

  • Mechanistic Foundation of TMM: Berson, J. A. "Trimethylenemethane."[2][3] Accounts of Chemical Research, 1978. Link

  • Thermal Rearrangement Kinetics: Creary, X. "Methylenecyclopropane rearrangement as a probe for free radical substituent effects." The Journal of Organic Chemistry, 1996. Link

  • Solvent Trapping & Catalysis: Shi, M., et al. "Palladium-Catalyzed Isomerization of Methylenecyclopropanes in Acetic Acid." The Journal of Organic Chemistry, 2005.[4] Link

  • Indene Formation via High-T Rearrangement: Duncan, F. J., et al. "Thermal rearrangements of aryldimethylvinylidenecyclopropanes." Journal of the Chemical Society, Perkin Transactions 2, 1978. Link

  • Solvent Effects on Diradicals: Platz, M. S. "Reynolds's Scaling Theory and the Solvent Dependence of the Reaction Rates of Carbenes and Biradicals." The Journal of Physical Chemistry A, 2003. Link

Sources

Troubleshooting & Optimization

Preventing polymerization of 1-(cyclopropylidenemethyl)-3-methylbenzene during storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Polymerization of 1-(cyclopropylidenemethyl)-3-methylbenzene

Executive Summary & Core Mechanism

From the Desk of the Senior Application Scientist:

You are handling 1-(cyclopropylidenemethyl)-3-methylbenzene , a derivative of benzylidenecyclopropane (BCP). Unlike standard alkenes, this molecule is a "spring-loaded" system. The cyclopropane ring possesses approximately 27-40 kcal/mol of ring strain .

The instability you are witnessing—viscosity increase, solidification, or yellowing—is not random. It is driven by the thermodynamic relief of this strain.[1] The exocyclic double bond serves as a trigger point. Once activated by a radical, a proton (acid), or heat, the ring opens, releasing energy and propagating a chain reaction that leads to rapid polymerization or rearrangement into cyclobutenes.

The "Why" – Degradation Pathways:

  • Radical Polymerization: Oxygen attacks the exocyclic alkene, forming a radical that relieves ring strain by opening the cyclopropane, leading to a polymer chain.

  • Acid-Catalyzed Ring Opening: Trace acids (often from silica gel purification) protonate the double bond, causing immediate ring expansion or polymerization.

  • Thermal Rearrangement: Even in the absence of initiators, heat causes the cyclopropylidene moiety to isomerize into a cyclobutene derivative.

Visualizing the Threat

The following diagram illustrates the specific degradation cascades you must prevent.

DegradationPathways Start 1-(cyclopropylidenemethyl) -3-methylbenzene (Intact Monomer) Trigger_Heat Trigger: Heat (> -20°C) Start->Trigger_Heat Trigger_Acid Trigger: Trace Acid (Silica/CHCl3) Start->Trigger_Acid Trigger_Radical Trigger: Oxygen/Light Start->Trigger_Radical Inter_Cyclobutene Rearrangement: Cyclobutene Derivative Trigger_Heat->Inter_Cyclobutene Isomerization Inter_Cation Cationic Species (Ring Opening) Trigger_Acid->Inter_Cation Protonation Inter_Radical Peroxy Radical Trigger_Radical->Inter_Radical Oxidation Result_Polymer Irreversible Polymerization (Solid/Gel) Inter_Cyclobutene->Result_Polymer Slow Oligomerization Inter_Cation->Result_Polymer Rapid Chain Growth Inter_Radical->Result_Polymer Radical Cross-linking Result_Decomp Decomposition Products

Figure 1: Mechanistic pathways leading to the degradation of benzylidenecyclopropanes. Note that acid and radical pathways lead to rapid polymerization, while heat drives isomerization.

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to neutralize the three triggers identified above.

Phase A: Purification (The Critical Pre-Step)

Do not store crude material. Impurities (especially metal salts from synthesis) act as catalysts.

  • Filtration: Pass the compound through a short pad of Basic Alumina (Grade III) or Potassium Carbonate doped silica.

    • Reasoning: Standard silica gel is slightly acidic (pH 4-5). This acidity is sufficient to trigger cationic ring-opening polymerization of MCPs [1]. Basic media neutralizes this threat.

  • Solvent Removal: Evaporate solvents at < 20°C . Do not use a water bath > 25°C.

Phase B: Stabilization

Add a radical inhibitor immediately after purification.

InhibitorConcentrationApplication ContextRemoval Method
BHT (2,6-Di-tert-butyl-4-methylphenol)100 - 500 ppmRecommended. General long-term storage.Flash chromatography or distillation.
TBC (4-tert-butylcatechol)100 ppmHigh-risk storage (transport).Wash with 1M NaOH or basic alumina filtration.
Triethylamine (TEA)0.1% v/vAcid scavenger (Add if acid sensitivity is high).Evaporation (volatile).
Phase C: Physical Storage
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon for 2 minutes. Seal with a Teflon-lined cap and Parafilm.

  • Temperature: -20°C is mandatory. For storage > 1 month, use -80°C .

    • Reasoning: Benzylidenecyclopropanes can undergo thermal rearrangement to cyclobutenes at ambient temperatures over time [2].

Troubleshooting Guide (FAQ)

Q1: The clear oil has turned yellow and viscous. Can I save it?

  • Diagnosis: This indicates the onset of oligomerization, likely driven by oxidation (yellowing is typical of conjugated oligomers).

  • Action:

    • Dissolve in Hexane/Et2O (1:1).

    • Filter through a 0.45µm PTFE syringe filter to remove solid polymer chains.

    • Re-purify via rapid filtration through a basic alumina plug.

    • Warning: If the material is solid, it is irreversibly polymerized and cannot be recovered.

Q2: Can I store this compound in Chloroform (


)? 
  • Verdict: ABSOLUTELY NOT.

  • Reasoning: Chloroform decomposes slowly to form Phosgene and Hydrochloric Acid (HCl), especially if not stabilized with amylene. Even ppm levels of HCl will trigger the "Acid Trigger" pathway shown in Figure 1, causing rapid cationic polymerization of the cyclopropylidene group [3]. Use Benzene-d6 or DCM stabilized over basic alumina for NMR.

Q3: I see new peaks in the NMR around 6.0-6.5 ppm, but no polymer sludge.

  • Diagnosis: Thermal rearrangement. The cyclopropylidene ring has likely opened/rearranged into a cyclobutene or diene isomer.

  • Cause: Storage temperature was too high (> 0°C).

  • Solution: This is an intramolecular rearrangement. The compound is chemically changed and cannot be "purified" back to the starting material.

Q4: Why did it polymerize during rotary evaporation?

  • Diagnosis: Concentration effect + Heat. As solvent is removed, the concentration of the monomer increases, increasing the rate of bimolecular reactions (polymerization).

  • Fix: Never evaporate to dryness if possible. Leave a small amount of solvent if immediate use isn't required. If dryness is needed, keep the bath temperature below 20°C and add BHT before evaporation.

Decision Matrix: Storage Workflow

Use this logic flow to determine the correct storage method for your specific timeline.

StorageDecision Start New Batch Synthesized Q_Duration Storage Duration? Start->Q_Duration ShortTerm < 48 Hours Q_Duration->ShortTerm Short LongTerm > 48 Hours Q_Duration->LongTerm Long Soln_Store Store in Benzene/Hexane + Argon @ 4°C ShortTerm->Soln_Store Keep in Solution Q_State Neat or Solution? LongTerm->Q_State Neat_Store Add 200ppm BHT Flush Argon Store @ -20°C Q_State->Neat_Store Standard Storage Deep_Store Add 500ppm BHT Seal under Argon Store @ -80°C Q_State->Deep_Store Archival (>1 Month)

Figure 2: Decision matrix for storage conditions based on time and physical state.

References
  • Nakamura, E., & Yamago, S. (1991). Thermal and Acid-Catalyzed Reactions of Methylenecyclopropanes.[2] Accounts of Chemical Research.

  • Shi, M., et al. (2005).[2] Palladium-Catalyzed Isomerization of Methylenecyclopropanes.[2] Journal of Organic Chemistry.[2]

  • Marks, T. J., et al. (2004). Ring-Opening Ziegler Polymerization of Methylenecyclopropanes.[3][4] Organometallics.[2]

  • Santalucia, D., et al. (2024).[5] Breaking the Rules: On the Relative Stability of Some Methylencyclopropane and Methylcyclopropene Derivatives. Chemistry - A European Journal.

  • Standard Stabilization Protocols. (2026). Polymerization Inhibitors for Strained Monomers. Tintoll Technical Data.

Sources

Technical Support Center: Minimizing Thermal Isomerization in Dienes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers handling thermally sensitive 1,3-dienes. It addresses the challenge of preventing 4


 electrocyclic ring closure (isomerization to cyclobutenes) during purification.

Topic: Minimizing thermal isomerization to cyclobutenes during distillation. Applicability: Conjugated dienes, polyenes, and strained cyclic systems.[1][2] Core Principle: Management of Thermal History (Residence Time


 Temperature).

Diagnostic & Assessment (FAQs)

Q1: Why is my diene forming a cyclobutene during distillation?

A: You are likely observing a thermal 4


 electrocyclic ring closure .[3]
While the equilibrium for simple acyclic dienes (like 1,3-butadiene) typically favors the open chain at high temperatures due to entropy, specific conditions can drive ring closure:
  • Structural Constraints: If your diene is part of a medium-sized ring (e.g., cyclooctatriene), transannular interactions or strain release can favor the bicyclic cyclobutene form.

  • Substituent Effects: Steric crowding in the diene form can destabilize it relative to the cyclobutene, shifting the equilibrium constant (

    
    ) toward the ring-closed product.
    
  • Mechanism: This is a concerted pericyclic reaction.[4] Under thermal conditions, the Woodward-Hoffmann rules dictate a disrotatory closure.[1][2][5] This reaction does not require a catalyst; heat alone provides the activation energy (

    
    ).
    
Q2: How do I confirm this isomerization is happening?

A: Use


H-NMR  to detect the unique signature of the cyclobutene ring.
  • Loss of Signal: Disappearance of alkene protons in the

    
     5.0–6.5 ppm region.
    
  • New Signal: Appearance of methine/methylene protons on the cyclobutene ring, typically upfield in the

    
     2.5–4.0 ppm region (depending on substitution).
    
  • Coupling: Look for the specific coupling constants (

    
    ) associated with the rigid cyclobutene ring.
    
Q3: Adding radical inhibitors (BHT, Hydroquinone) didn't stop the isomerization. Why?

A: Radical inhibitors prevent polymerization , not electrocyclization. Electrocyclic ring closure is a concerted rearrangement involving the redistribution of


-electrons through a cyclic transition state. No radical intermediates are formed. Therefore, radical scavengers are ineffective against this specific isomerization. The only effective mitigation is reducing the thermal budget  (lowering temperature and exposure time).

Process Control & Troubleshooting

Q4: I am using high vacuum, but isomerization persists. What is the next step?

A: You must address Residence Time . Even at reduced boiling points, if your compound sits in a pot for hours (Batch Distillation), the cumulative thermal energy will overcome the activation barrier (


).

Comparison of Distillation Methods:

FeatureBatch Distillation (Standard)Short Path / Wiped Film (Recommended)
Residence Time Hours (High Risk)Seconds (Low Risk)
Heat Exposure Bulk liquid heated continuouslyThin film heated momentarily
Separation Mechanism Equilibrium stages (Theoretical plates)Kinetic separation / Mean free path
Isomerization Risk Critical Minimal
Q5: How do I determine the "Safe Zone" for my specific molecule?

A: You must experimentally determine the Isomerization Threshold Temperature (


)  before scaling up. See Protocol A below.

Experimental Protocols

Protocol A: Determination of Isomerization Threshold ( )

Perform this micro-scale experiment to define the upper temperature limit for your distillation.

  • Preparation: Dissolve 50 mg of the diene in a high-boiling deuterated solvent (e.g., DMSO-

    
    , Toluene-
    
    
    
    ).
  • Baseline: Acquire a

    
    H-NMR spectrum at ambient temperature (T0).
    
  • Step-Heating:

    • Heat the NMR tube in an oil bath at 40°C for 10 minutes.

    • Cool rapidly and acquire a spectrum.

    • Increase temperature by 10°C increments (50°C, 60°C, etc.), holding for 10 minutes each.

  • Analysis: Plot the integration ratio of [Cyclobutene CH] / [Diene CH] vs. Temperature.

  • Result: The temperature at which >1% cyclobutene forms is your

    
     . Your distillation wall temperature must remain at least 20°C below this limit.
    
Protocol B: Wiped Film Evaporation (WFE) Setup

Use this workflow if


 even under high vacuum.
  • Vacuum Check: Ensure the system can achieve

    
     mbar (or 
    
    
    
    Torr). A diffusion pump or turbo molecular pump may be required for high-boiling dienes.
  • Temperature Differential:

    • Set the Internal Condenser to a temperature 20–30°C below the boiling point of the distillate, but above its melting point (to prevent freezing on the coils).

    • Set the Evaporator Wall temperature to exactly the boiling point observed at the operating pressure (or slightly higher, +10-15°C, to ensure flow).

  • Feed Rate Optimization:

    • Start with a slow feed rate. The goal is to have the material spend <30 seconds on the heated wall.

    • The wiper blades (rollers or PTFE wipers) create a thin turbulent film, maximizing surface area for instantaneous evaporation.[6]

  • Collection: The distillate condenses immediately on the internal cold finger and flows to the receiver, bypassing the bulk heating inherent in batch methods.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate purification method based on the thermal stability of the diene.

DistillationDecision Start Start: Crude Diene Mixture Det_Tiso Determine T_iso (Protocol A) Start->Det_Tiso Det_BP Determine BP @ 0.1 mbar Start->Det_BP Compare Is BP < (T_iso - 20°C)? Det_Tiso->Compare Det_BP->Compare BatchDist Batch Vacuum Distillation (Standard Setup) Compare->BatchDist Yes (Safe) Check_WF_Limit Is BP < 250°C? Compare->Check_WF_Limit No (Unsafe) WipedFilm Wiped Film / Short Path (Minimize Residence Time) Chromatography Chromatography / Crystallization (Non-Thermal Method) Check_WF_Limit->WipedFilm Yes Check_WF_Limit->Chromatography No (Too High BP)

Caption: Decision tree for selecting purification method based on Isomerization Threshold (


) and Boiling Point (BP).

References

  • Woodward, R. B., & Hoffmann, R. (1969). The Conservation of Orbital Symmetry. Academic Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Pope Scientific Inc. (n.d.). Wiped-Film / Short Path Distillation Process.[7] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.[8] (Mechanism of electrocyclic reactions).

  • Beaker & Wrench. (2022). A Complete Guide To Wiped Film Evaporators. Retrieved from [Link]

Sources

Removing phosphine oxide byproducts from MCP synthesis mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: TPPO-CLEANUP-001 Subject: Advanced Protocols for Triphenylphosphine Oxide (TPPO) Removal from Reaction Mixtures

Triage Desk: Select Your Protocol

Analyst Note: The "TPPO Curse" is the most common bottleneck in Mitsunobu, Wittig, Staudinger, and Appel reactions. Standard chromatography often fails due to TPPO's streaking behavior and poor solubility contrast.

Use the decision matrix below to select the correct remediation strategy based on your Product's Polarity and your Current Solvent .

TPPO_Decision_Matrix Start START: Characterize Product Polarity Is your Product Polar? Start->Polarity NonPolar Non-Polar / Lipophilic Polarity->NonPolar LogP > 3 Polar Polar / Hydrophilic Polarity->Polar LogP < 3 Solvent Current Reaction Solvent? Trituration PROTOCOL A: Solvent Trituration (Hexane/Ether) NonPolar->Trituration SolventCheck Primary Solvent? Polar->SolventCheck THF THF / Ethereal SolventCheck->THF Ethereal Alc Ethanol / Methanol / EtOAc SolventCheck->Alc Polar Protic/Aprotic Tol Toluene / DCM SolventCheck->Tol Non-Polar CaBr2 PROTOCOL B3: CaBr2 Complexation THF->CaBr2 ZnCl2 PROTOCOL B1: ZnCl2 Complexation Alc->ZnCl2 MgCl2 PROTOCOL B2: MgCl2 Complexation Tol->MgCl2

Figure 1: Decision Matrix for TPPO removal.[1][2] Select method based on product polarity and reaction solvent to maximize precipitation efficiency.

Protocol A: Solvent Trituration (The "Standard" Wash)

Best For: Non-polar products (Lipophilic). Mechanism: Solubility differential. TPPO is highly crystalline and insoluble in hexanes/pentane/ether; most lipophilic products remain soluble.

Step-by-Step Workflow:

  • Concentrate: Evaporate the reaction mixture to a thick oil or solid residue. Do not dry completely to a hard crust if possible; a viscous oil allows better mass transfer.

  • Suspend: Add Hexane (or Pentane/Diethyl Ether) to the residue. Use approx. 10 mL solvent per gram of crude.

  • Agitate: Vigorously stir or sonicate for 15–30 minutes.

    • Visual Check: A white, crystalline precipitate (TPPO) should form.

  • Filter: Pass through a sintered glass funnel or a Celite pad.

  • Wash: Rinse the filter cake with cold hexane (2x).

  • Elute: Your product is in the filtrate.[3]

Troubleshooting Protocol A:

Q: The mixture formed a gummy oil instead of a crystal. A: This is "oiling out." Add a seed crystal of pure TPPO if available. Alternatively, add small amounts of Et2O (Diethyl Ether) to the hexane to increase polarity slightly, then cool to 0°C.

Protocol B: Metal Chelation (The "Heavy Duty" Method)

Best For: Polar products where Protocol A fails (product precipitates with TPPO). Mechanism: Lewis Acid-Base interaction.[2] The oxygen in TPPO coordinates strongly with metal centers (Zn, Mg, Ca), forming insoluble adducts [1, 2].

Sub-Protocol B1: Zinc Chloride (ZnCl₂) Method

Reference: Batesky et al. J. Org.[4][5][6] Chem. 2017 [1] Ideal Solvent: Ethanol, Isopropanol, Ethyl Acetate.

  • Prepare Reagent: Dissolve anhydrous ZnCl₂ in Ethanol (approx. 1.8 M).[3][7][8]

  • Stoichiometry: Use 2.0 equivalents of ZnCl₂ relative to the expected amount of TPPO.

  • Addition: Add the ZnCl₂ solution to your reaction mixture at room temperature.

  • Incubation: Stir for 30–60 minutes.

    • Observation: A fluffy white precipitate [ZnCl₂(TPPO)₂] will form.

  • Filtration: Filter off the solid complex.[1][2][3][8][9][10]

  • Workup: Concentrate the filtrate. If excess ZnCl₂ remains, perform a quick aqueous wash or slurry the residue in acetone (ZnCl₂ is soluble in acetone; product might not be) or simply pass through a short silica plug.

Sub-Protocol B2: Magnesium Chloride (MgCl₂) Method

Reference: Moschetta et al. Org. Process Res. Dev. 2024 [2] Ideal Solvent: Toluene (or non-polar solvents). Note: MgCl₂ is less effective in THF.

  • Reagent: Use anhydrous MgCl₂ (solid).

  • Stoichiometry: Add 2.0–3.0 equivalents of MgCl₂ directly to the reaction flask.

  • Temperature: Heat the mixture to reflux (approx. 80–110°C) for 2 hours, then cool to room temperature.

    • Why Heat? MgCl₂ has a high lattice energy. Heat is required to break the lattice and allow TPPO coordination.

  • Filtration: Filter the resulting solid.

  • Yield Check: The filtrate contains the product.

Sub-Protocol B3: Calcium Bromide (CaBr₂) Method

Reference: Hergueta, Org.[2] Process Res. Dev. 2022 [3] Ideal Solvent: THF, 2-MeTHF, MTBE.

  • Reagent: Anhydrous CaBr₂.

  • Stoichiometry: Add 1.0–1.5 equivalents of CaBr₂.

  • Procedure: Stir at room temperature for 30 minutes.

  • Filtration: The CaBr₂-TPPO complex is highly insoluble in ethereal solvents. Filter and concentrate.

Comparative Data: Method Efficiency
MethodTarget SolventRemoval EfficiencyCostKey Limitation
Hexane Trituration None (Residue)70–90%LowFails for polar products; oiling out issues.[2]
ZnCl₂ Complexation Ethanol / EtOAc>95%LowRequires removal of excess Zn salts post-filtration.
MgCl₂ Complexation Toluene>95%LowRequires heating; poor performance in THF.
CaBr₂ Complexation THF / MTBE>98%MediumCaBr₂ is hygroscopic; requires strict anhydrous handling.
Resin Scavenging Any>99%HighProhibitive cost for large scale (>10g).
Troubleshooting & FAQs

Q: I used ZnCl₂, but my product is trapped in the filter cake. A: This happens if your product also coordinates with Zinc.

  • Fix: Wash the filter cake with Acetone .[11] The Zn-TPPO complex is generally insoluble in acetone, while many organic products will dissolve and wash through.

Q: Can I use MgSO₄ instead of MgCl₂? A: No. Magnesium Sulfate is a drying agent and does not have the correct Lewis acidity or lattice accessibility to bind TPPO effectively under these conditions. You must use MgCl₂ (anhydrous).

Q: The MgCl₂ method isn't working in my THF reaction. A: MgCl₂ works poorly in THF because THF itself is a Lewis base and competes with TPPO for the Magnesium center.

  • Fix: Switch to Protocol B3 (CaBr₂) which is specifically optimized for THF, or swap the solvent to Toluene via rotary evaporation before adding MgCl₂.

Q: I have a large scale (100g+) reaction. Which method is safest? A: The MgCl₂ method in Toluene is the industrial standard for scale-up [2]. It avoids the large solvent volumes required for trituration and the waste disposal issues of Zinc.

References
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017).[4] Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][4][5][6][7][8][11] The Journal of Organic Chemistry, 82(19), 9931–9936. [Link][4]

  • Moschetta, E. G., Cardinal-David, E., Dunn, T. B., & Divan, M. (2024). Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl₂ and Wet Milling.[1] Organic Process Research & Development, 28(5), 1845–1853. [Link]

  • Hergueta, A. R. (2022).[2] Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr₂.[1][2] Organic Process Research & Development, 26(6), 1845–1853. [Link]

  • Donald, J. R., & Martin, S. F. (2013). MgCl₂-Facilitated Removal of Triphenylphosphine Oxide.[1] Organic Process Research & Development, 17(4), 666–671. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Reactivity: Meta- vs. Para-Substituted Aryl Methylcyclopropanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Aryl methylcyclopropanes (MCPs) are valuable building blocks in organic synthesis due to the unique reactivity imparted by the strained three-membered ring. The cyclopropane ring, possessing partial π-character, can engage in a variety of ring-opening reactions, often initiated by electrophilic attack. The regioselectivity and rate of these reactions are profoundly influenced by the electronic nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of meta- and para-substituted aryl MCPs, offering insights grounded in mechanistic principles and supported by experimental data. Understanding these reactivity differences is paramount for researchers in medicinal chemistry and materials science seeking to fine-tune the synthetic pathways and properties of novel molecules.

The core of this analysis revolves around the acid-catalyzed ring-opening of aryl MCPs, a common and well-studied transformation that serves as an excellent probe for substituent effects. In this reaction, the cyclopropane ring is protonated, leading to a carbocationic intermediate whose stability is dictated by the aryl substituent. The subsequent nucleophilic attack results in the formation of a ring-opened product. The position of the substituent—meta or para—plays a critical role in its ability to stabilize or destabilize this crucial intermediate, thereby governing the overall reaction rate.

The Decisive Role of Substituent Position: An Electronic Perspective

The reactivity of substituted aromatic compounds is governed by a combination of inductive and resonance effects.[1]

  • Inductive effects are transmitted through the sigma bond framework and are primarily dependent on the electronegativity of the substituent.

  • Resonance effects involve the delocalization of electrons through the π-system of the aromatic ring.[1]

The key distinction between meta and para substitution lies in the manifestation of these effects. While inductive effects operate at both positions, significant resonance effects are only exerted from the para position (and ortho position) where the substituent can directly delocalize charge to or from the benzylic carbon, which is intimately involved in the cyclopropane ring-opening.

Para-Substituted Aryl MCPs: The Power of Direct Resonance

For a para-substituted aryl MCP, an electron-donating group (EDG) can directly stabilize the positive charge that develops on the benzylic carbon during the rate-determining step of electrophilic ring-opening. This stabilization occurs through resonance, effectively lowering the activation energy and accelerating the reaction. Conversely, an electron-withdrawing group (EWG) at the para position will destabilize this carbocationic intermediate, retarding the reaction rate.

Meta-Substituted Aryl MCPs: A More Nuanced Influence

In the case of meta-substituted aryl MCPs, the substituent cannot exert a direct resonance effect on the benzylic carbon. Therefore, its influence is primarily through the weaker inductive effect. An electron-donating group at the meta position will still have a modest activating effect through induction, but this is significantly less pronounced than the resonance-driven activation from the para position. Similarly, a meta-EWG will be deactivating, but to a lesser extent than its para counterpart.

Experimental Probing of Reactivity: Kinetic Studies

To quantify the reactivity differences between meta- and para-substituted aryl MCPs, kinetic studies are indispensable. A common experimental approach involves monitoring the rate of acid-catalyzed ring-opening under pseudo-first-order conditions.

Experimental Workflow

Caption: Workflow for kinetic analysis of aryl MCP reactivity.

Detailed Experimental Protocol:
  • Synthesis and Purification of Aryl MCPs: A series of meta- and para-substituted aryl methylcyclopropanes are synthesized using established methods, such as the Simmons-Smith cyclopropanation of the corresponding substituted styrenes.[2] Purity is confirmed by NMR spectroscopy and gas chromatography-mass spectrometry (GC-MS).

  • Kinetic Measurements: The acid-catalyzed ring-opening is typically carried out in a suitable solvent system (e.g., aqueous acid or an organic solvent with a strong acid catalyst) at a constant temperature.[3] The reaction is initiated by adding a stock solution of the aryl MCP to the pre-thermostated acidic solution.

  • Reaction Monitoring: The disappearance of the starting material or the appearance of the ring-opened product is monitored over time using a suitable analytical technique. For chromophoric substrates, UV-Vis spectroscopy is a convenient method. Alternatively, aliquots can be withdrawn at regular intervals, quenched, and analyzed by HPLC or GC.

  • Data Analysis: The natural logarithm of the reactant concentration is plotted against time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope gives the observed rate constant (kobs).

Quantitative Comparison: Hammett Analysis

The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[4] It takes the form:

log(k/k0) = σρ

where:

  • k is the rate constant for the substituted reactant.

  • k0 is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

A plot of log(k/k0) versus σ for a series of meta- and para-substituted reactants should yield a straight line. The slope of this line is the reaction constant, ρ. A negative ρ value indicates that the reaction is accelerated by electron-donating groups, which is characteristic of reactions involving the buildup of positive charge in the transition state, such as the acid-catalyzed ring-opening of aryl MCPs.

Expected Data from Hammett Analysis

For the acid-catalyzed ring-opening of aryl MCPs, we anticipate the following trends in a Hammett plot:

Substituent (X)PositionExpected σ valueExpected Relative Rate (k/k0)Rationale
-OCH3paraNegative (σp)> 1 (significantly)Strong electron-donating resonance effect stabilizes the carbocation intermediate.
-OCH3metaPositive (σm)> 1 (moderately)Electron-withdrawing inductive effect is outweighed by the overall activating nature in this specific reaction type, though less pronounced than para.
-CH3paraNegative (σp)> 1Electron-donating inductive and hyperconjugation effects stabilize the carbocation.
-CH3metaNegative (σm)> 1 (slightly)Weak electron-donating inductive effect.
-H-01Reference compound.
-ClparaPositive (σp)< 1Electron-withdrawing inductive effect outweighs the weak electron-donating resonance effect, destabilizing the carbocation.
-ClmetaPositive (σm)< 1Strong electron-withdrawing inductive effect.
-NO2paraPositive (σp)< 1 (significantly)Strong electron-withdrawing inductive and resonance effects severely destabilize the carbocation.
-NO2metaPositive (σm)< 1Strong electron-withdrawing inductive effect.

Note: The relative rates are qualitative predictions. Actual values would be determined experimentally.

Mechanistic Insights and Visualization

The difference in reactivity can be visualized through the mechanism of the acid-catalyzed ring-opening.

Caption: Comparative mechanism for acid-catalyzed ring-opening.

Note: The DOT script above is a template. For actual visualization, the IMG SRC attributes would need to be replaced with URLs to images of the chemical structures.

The key takeaway from the mechanism is the enhanced stability of the benzylic carbocation intermediate in the para-substituted case when X is an electron-donating group. This increased stability translates to a lower activation energy for the rate-determining step, and thus a faster reaction rate compared to the meta-substituted analogue.

Conclusion

The position of a substituent on the aromatic ring of an aryl methylcyclopropane has a profound and predictable impact on its reactivity in electrophilic ring-opening reactions. Para-substituted aryl MCPs exhibit a much greater sensitivity to the electronic nature of the substituent due to the direct resonance interaction with the developing benzylic carbocation. In contrast, the reactivity of meta-substituted aryl MCPs is modulated primarily by the weaker inductive effect.

For drug development professionals and synthetic chemists, this understanding is crucial for controlling reaction outcomes. By strategically placing substituents, one can tune the reactivity of the cyclopropane ring, directing the course of a synthesis or modulating the chemical properties of a target molecule. The application of physical organic principles, such as those embodied in Hammett analysis, provides a robust framework for predicting and harnessing these effects.

References

  • Exner, O. (1988).
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Isaacs, N. S. (1995). Physical Organic Chemistry (2nd ed.). Longman Scientific & Technical.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • G. A. Molander, P. E. Gormisky, J. Org. Chem., 2008, 73, 7481-7485. [Link]

  • Shorter, J. (1982). Correlation Analysis of Organic Reactivity. Research Studies Press (Wiley).
  • DePuy, C. H., & Squire, R. H. (1973). The acid-catalyzed ring opening of arylcyclopropanes. Journal of the American Chemical Society, 95(5), 1583–1587. [Link]

  • Rhodes, Y. E., & DiFate, V. G. (1972). Substituent effects on the acid-catalyzed solvolysis of 1-aryl-1-cyclopropylethanols. Journal of the American Chemical Society, 94(21), 7582–7589. [Link]

  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.

Sources

Distinguishing 1-(cyclopropylidenemethyl)-3-methylbenzene from 1-methyl-3-(vinyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

In synthetic organic chemistry, particularly during the development of carbene-mediated chain extensions or rearrangements, distinguishing between 1-(cyclopropylidenemethyl)-3-methylbenzene (Compound A) and 1-methyl-3-(vinyl)benzene (Compound B, also known as 3-methylstyrene) is a critical quality control step.

While these compounds share a meta-substituted toluene core, they differ fundamentally in their alkene topology and molecular weight. Compound A features a highly strained methylenecyclopropane (MCP) moiety, whereas Compound B features a standard terminal vinyl group.

The "Knockout" Differentiation:

  • Mass Spectrometry: These compounds are not isomers . Compound A (

    
    ) has a molecular weight of 144.21  g/mol  . Compound B (
    
    
    
    ) has a molecular weight of 118.18 g/mol .
  • NMR Spectroscopy: Compound A presents unique high-field cyclopropyl signals (

    
     ppm), while Compound B displays characteristic ABX vinyl splitting (
    
    
    
    ppm).

This guide details the spectroscopic signatures and chemical reactivity profiles required to unambiguously identify these species in complex mixtures.

Structural & Physical Comparison

FeatureCompound A Compound B
IUPAC Name 1-(cyclopropylidenemethyl)-3-methylbenzene1-methyl-3-vinylbenzene (3-Methylstyrene)
Structure Type Benzylidenecyclopropane (Exocyclic Strained Alkene)Styrene Derivative (Conjugated Terminal Alkene)
Formula


Exact Mass 144.0939 Da118.0783 Da
Key Functional Group Methylenecyclopropane (MCP)Vinyl (

)
Ring Strain High (~40 kcal/mol in cyclopropane ring)Low (Aromatic stability)

Spectroscopic Identification Protocols

A. Mass Spectrometry (Primary Screen)

Methodology: GC-MS (EI, 70eV) or LC-MS (ESI).

  • Compound A (MW 144): Look for the molecular ion

    
     at m/z 144 .
    
    • Fragmentation: Expect a loss of methyl radical (m/z 129) or ethylene (

      
      , m/z 116) characteristic of cyclopropane ring disassembly.
      
  • Compound B (MW 118): Look for the molecular ion

    
     at m/z 118 .
    
    • Fragmentation: The base peak is typically the tropylium ion derivative (m/z 91 or 105 depending on methyl loss), but the parent ion at 118 is definitive against Compound A.

B. Nuclear Magnetic Resonance (NMR) - The "Fingerprint"

Methodology: 400 MHz


, 298 K.
1H NMR (Proton)

This is the most reliable method for structural confirmation if mass spec is unavailable or if analyzing a mixture.

  • Compound A (MCP Signature):

    • Cyclopropyl Protons: The diagnostic signal is a multiplet at

      
       1.1 – 1.6 ppm  (4H). Styrenes never show signals in this region (excluding impurities).
      
    • Olefinic Proton: A triplet-like signal (due to long-range coupling) around

      
       6.8 – 7.0 ppm . It lacks the distinct trans-coupling of styrenes.
      
  • Compound B (Styrene Signature):

    • Vinyl Protons (ABX System):

      • 
         (Geminal to ring): 
        
        
        
        ,
        
        
        6.6 – 6.7 ppm .
      • 
         (Trans terminal): 
        
        
        
        ,
        
        
        5.7 ppm (
        
        
        Hz).
      • 
         (Cis terminal): 
        
        
        
        ,
        
        
        5.2 ppm (
        
        
        Hz).
    • Absence: No signals upfield of 2.3 ppm (except the Ar-Methyl).

13C NMR (Carbon)[1]
  • Compound A: Look for the quaternary alkene carbon (the pivot point of the cyclopropane) at

    
    125–130 ppm , and the high-field cyclopropyl methylene carbons at 
    
    
    
    2–10 ppm
    .
  • Compound B: Terminal vinyl carbon (

    
    ) appears at 
    
    
    
    113 ppm
    .
C. Infrared Spectroscopy (IR)[3][4][5]
  • Compound A: The exocyclic double bond on a strained ring absorbs at a higher frequency than unstrained alkenes, typically 1730 – 1750 cm⁻¹ [1].

  • Compound B: Standard conjugated alkene

    
     stretch at 1630 cm⁻¹ .
    

Analytical Decision Tree (Workflow)

The following diagram outlines the logical flow for distinguishing these compounds in a laboratory setting.

AnalyticalWorkflow Start Unknown Sample (A or B) MassSpec Step 1: Mass Spectrometry (GC-MS / LC-MS) Start->MassSpec NMR Step 2: 1H NMR (CDCl3) Start->NMR If MS unavailable CheckMass Check Molecular Ion (M+) MassSpec->CheckMass ResultB_MS M+ = 118 Compound B (3-Methylstyrene) CheckMass->ResultB_MS 118 Da ResultA_MS M+ = 144 Compound A (MCP Derivative) CheckMass->ResultA_MS 144 Da CheckRegion Check 1.0 - 1.6 ppm Region NMR->CheckRegion ResultA_NMR Multiplet Present (4H) Confirms Cyclopropyl Group (Compound A) CheckRegion->ResultA_NMR Signals Detected ResultB_NMR Region Empty (Only Ar-Me at ~2.3) Confirms Vinyl Group (Compound B) CheckRegion->ResultB_NMR No Signals

Figure 1: Analytical workflow for distinguishing the target compounds based on molecular weight and proton NMR topology.

Chemical Reactivity & Validation Protocol

If spectroscopic equipment is ambiguous (e.g., in a crude mixture with overlapping signals), chemical derivatives can provide proof.

The Acid-Catalyzed Ring Opening Test

Methylenecyclopropanes (Compound A) possess significant ring strain (~40 kcal/mol). Upon exposure to Lewis or Brønsted acids, they undergo ring opening or expansion, often yielding cyclobutenes or dienes. Styrenes (Compound B) typically polymerize or form Markovnikov addition products under similar conditions.

Experimental Protocol:
  • Dissolve: 10 mg of the unknown in 0.5 mL

    
    .
    
  • Add: 1-2 mg of Iodine (

    
    ) or a drop of Trifluoroacetic Acid (TFA).
    
  • Monitor: 1H NMR after 1 hour.

  • Observation for A: Disappearance of the 1.1-1.5 ppm multiplet. Appearance of new alkene signals (due to ring expansion/opening to a butadiene derivative).

  • Observation for B: Broadening of signals (polymerization) or simple Markovnikov addition (if water is present), but no loss of a high-field ring system.

Reactivity CompA Compound A (Strained MCP) Carbocation Cyclopropylcarbinyl Cation Intermediate CompA->Carbocation Ring Strain Release Acid + H+ / Acid ProductA Ring Opened/Expanded (Butadiene/Cyclobutene) Carbocation->ProductA Rearrangement CompB Compound B (Styrene) ProductB Polystyrene (Viscous/Broad NMR) CompB->ProductB Polymerization

Figure 2: Divergent reactivity pathways under acidic conditions. Compound A rearranges; Compound B polymerizes.

References

  • NIST Chemistry WebBook. Benzene, (cyclopropylidenemethyl)- IR Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 1-cyclopropyl-3-methylbenzene Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. NMR Data for Styrene Derivatives. ChemSpider / RSC. Available at: [Link]

  • Doc Brown's Chemistry. Infrared and Mass Spectra of Cyclopropane and Alkenes. Available at: [Link]

Sources

Technical Guide: GC-MS Retention Time Analysis for Methylenecyclopropane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Volatility-Reactivity Paradox Methylenecyclopropane (MCP) presents a unique analytical challenge in drug development and organic synthesis. With a boiling point of approximately 8–12°C and high ring-strain energy (~40 kcal/mol), MCP is both extremely volatile and thermally unstable. Standard purity assays fail because the molecule often evaporates before analysis or isomerizes into 1-methylcyclopropene or 1,3-butadiene within hot injector ports.

This guide details a validated GC-MS methodology that prioritizes thermal preservation and retention time (


) stability . While NMR provides structural certainty and FID offers superior linear quantitation, GC-MS remains the only technique capable of simultaneously separating volatile isomers and confirming identity at trace levels—if specific "cold-handling" protocols are enforced.

Part 1: Comparative Analysis of Analytical Platforms

To ensure scientific integrity, we must objectively weigh GC-MS against its primary alternatives. No single method is perfect; the choice depends on the specific "Blind Spot" you can tolerate.

Table 1: Analytical Platform Comparison for MCP Purity
FeatureGC-MS (Recommended) GC-FID

H-NMR
Primary Utility Impurity Profiling & IDRoutine QuantitationStructural Verification
Specificity High (Mass Spec +

)
Low (Relies solely on

)
High (Chemical Shift)
Sensitivity High (ppm level)Moderate to HighLow (Requires >1-5 mg)
Volatile Handling Excellent (Sealed/Headspace)ExcellentDifficult (Solvent interference)
Risk Factor Thermal Isomerization in SourceMisidentification of IsomersEvaporation during prep
Data Output

+ m/z 54 Fragmentation
Peak Area %Integral Ratios
The Decision Matrix

While


H-NMR is definitive for confirming the structure of synthesized MCP (showing the characteristic exocyclic alkene protons), it struggles to detect 0.1% isomeric impurities in a volatile liquid. GC-FID is excellent for bulk purity but cannot distinguish MCP from a co-eluting isomer without MS confirmation. GC-MS is the requisite bridge , provided the thermal degradation issues are managed.

Part 2: Method Development & Critical Parameters

The Column Selection (The "Stationary" Variable)

Standard non-polar columns (e.g., DB-1, HP-5) are often too "loose" for C4 hydrocarbons, leading to co-elution of MCP and its isomers.

  • Recommended: Alumina PLOT (Porous Layer Open Tubular) or Thick-Film DB-624 (Cyanopropylphenyl dimethyl polysiloxane).

  • Why? PLOT columns offer high retention for light hydrocarbons, allowing separation of MCP (

    
    ) from 1-methylcyclopropene (
    
    
    
    ) based on adsorption properties rather than just boiling point.
Thermal Management (The "Kinetic" Variable)

MCP is prone to ring-opening or isomerization at temperatures


.
  • Inlet Temperature: Set to 100–120°C . This is sufficient to vaporize the C4 species without supplying enough activation energy for rapid thermal rearrangement.

  • Injection Mode: High Split Ratio (50:1 or 100:1). This clears the injector quickly, reducing the "residence time" of the labile molecule in the heated zone.

Part 3: Experimental Protocol

Workflow Visualization

The following diagram outlines the critical control points (CCPs) to prevent sample degradation.

MCP_Analysis_Workflow cluster_risk Risk Zone: Thermal Isomerization Sample MCP Sample (Store at -20°C) Prep Cold Dilution (Pre-chilled DCM/Pentane) Sample->Prep Minimize Headspace Inlet Cooled Inlet (100°C, Split 50:1) Prep->Inlet Gas Tight Syringe Separation Separation (PLOT Column, 35°C) Inlet->Separation Isothermal Hold Detection MS Detection (Scan 35-100 m/z) Separation->Detection EI Source

Figure 1: Critical Control Points in MCP Analysis. Note the emphasis on cold storage and low inlet temperatures to prevent ring opening.

Step-by-Step Methodology
A. Sample Preparation (The "Cold Chain")
  • Solvent: Use high-purity n-Pentane or Dichloromethane (DCM) .

  • Chilling: Pre-chill the solvent and the autosampler vials to 0°C.

  • Internal Standard (ISTD): Add n-Hexane or Cyclopentane as an ISTD.

    • Reasoning: Since MCP is volatile, absolute area counts will fluctuate due to evaporation. Calculating purity relative to a stable ISTD (Relative Response Factor) is mandatory for accuracy.

  • Concentration: Prepare a dilute solution (approx. 100-200 ppm). High concentrations lead to column overload and peak fronting, obscuring impurities.

B. GC-MS Parameters
  • System: Agilent 7890/5977 (or equivalent).

  • Column: HP-PLOT Al2O3 "M" (30m x 0.32mm x 8µm) OR DB-624 (30m x 0.25mm x 1.4µm).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 35°C (Hold for 5 min). Crucial for retaining C4 species.

    • Ramp: 10°C/min to 120°C.

    • Final: 120°C (Hold 2 min).

  • MS Source: Electron Impact (EI), 70 eV.

  • Scan Range: 35–150 m/z. (Start at 35 to avoid air/water, but capture the molecular ion of 54).

Part 4: Data Interpretation & Purity Calculation

Retention Time Analysis

On a PLOT column, the elution order is typically determined by volatility and polarity.

  • Methylenecyclopropane (MCP): Elutes early.

  • 1-Methylcyclopropene (Isomer): Often elutes slightly later due to interaction with the stationary phase.

  • Butadiene: Distinct retention time.

Validation Check: If you observe a broad "hump" or elevated baseline between peaks, this indicates on-column degradation. Lower the inlet temperature immediately.

Mass Spectral Confirmation

The molecular ion (


) for MCP is m/z 54 .
  • Base Peak: Typically m/z 53 (

    
    ) or m/z 39 (
    
    
    
    ).
  • Differentiation: Isomers like 1-methylcyclopropene also have

    
    .
    
    • Differentiation Strategy: You must rely on the Retention Time (

      
      ) established by a pure standard. The mass spectra are nearly identical (isobaric). This is why the PLOT column separation is the "Self-Validating" aspect of this protocol.
      
Purity Calculation Formula

Do not use "Area %" directly. Use the Corrected Area Normalization method:



Where:

  • 
     = Area of MCP peak.
    
  • 
     = Area of impurity peaks.
    
  • 
     = Relative Response Factor (assumed 1.0 for isomers if standards are unavailable, but ideally calibrated).
    

References

  • NIST Chemistry WebBook. Methylenecyclopropane Gas Chromatography Data. National Institute of Standards and Technology.[1] Available at: [Link]

  • Agilent Technologies. Analysis of Light Hydrocarbons using PLOT Columns (Application Note). Available at: [Link]

Sources

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